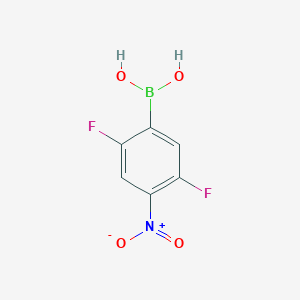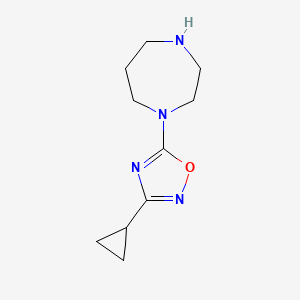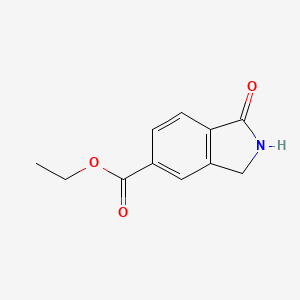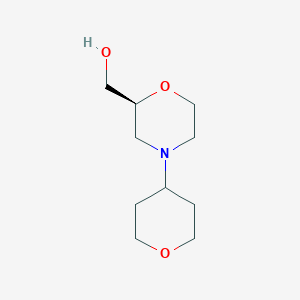
2-(6-ethyl-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-ethyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with an ethyl group at the 6-position and an acetic acid moiety at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 6-ethylindole and bromoacetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the industrial synthesis include methanesulfonic acid and methanol as solvents. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-ethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-(6-ethyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in plant growth regulation as it is structurally similar to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(6-ethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the activity of natural indole-3-acetic acid by binding to auxin receptors, thereby influencing plant growth and development. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structure and function.
Indole-3-butyric acid: Another plant growth regulator with a longer alkyl chain.
6-methylindole-3-acetic acid: A derivative with a methyl group instead of an ethyl group at the 6-position.
Uniqueness
2-(6-ethyl-1H-indol-3-yl)acetic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Propriétés
Numéro CAS |
52531-21-2 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(6-ethyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15) |
Clé InChI |
OZRYGONJGSBEHD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=CN2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


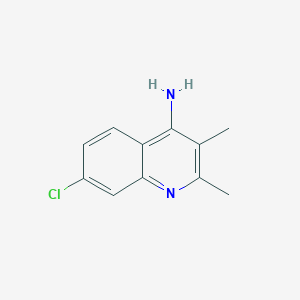
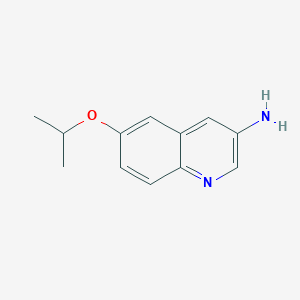
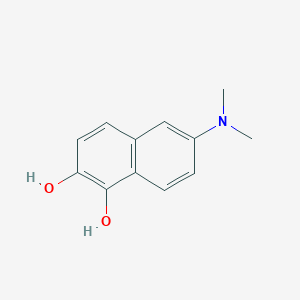



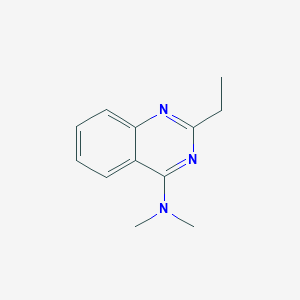
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)


